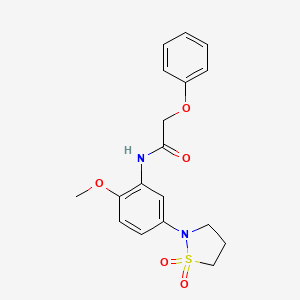
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 453.6 g/mol. It has a computed XLogP3-AA value of 2.9, which is a measure of its lipophilicity, influencing its absorption and distribution within the body. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. The compound has a rotatable bond count of 5. The exact mass is 453.18346091 g/mol and the monoisotopic mass is 453.18346091 g/mol. The topological polar surface area is 107 Ų, and it has a heavy atom count of 32 .Scientific Research Applications
Oxazolidinone Derivatives and Antibacterial Properties
- Oxazolidinones, a class of compounds that includes derivatives similar to the queried chemical, have been studied for their unique mechanism of bacterial protein synthesis inhibition. U-100592 and U-100766 are examples of such oxazolidinone analogs, demonstrating antibacterial activities against a range of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus strains resistant to vancomycin (Zurenko et al., 1996).
Antioxidant Activity of Coumarin Derivatives
- Research on synthesized coumarins, which share structural similarities with N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide, revealed significant antioxidant activities. These studies compared the antioxidant properties of these compounds with ascorbic acid, highlighting their potential in oxidative stress-related applications (Kadhum et al., 2011).
Anti-Arthritic Applications
- 1,2-Isothiazolidine-1,1-dioxide (gamma-sultam) derivatives, which are structurally related to the queried compound, have shown potential as antiarthritic agents. These compounds exhibited dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, and were effective in animal arthritic models without causing ulcerogenic activities (Inagaki et al., 2000).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-17-9-8-14(20-10-5-11-26(20,22)23)12-16(17)19-18(21)13-25-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSTBRYJXELFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
![Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate](/img/structure/B2588484.png)
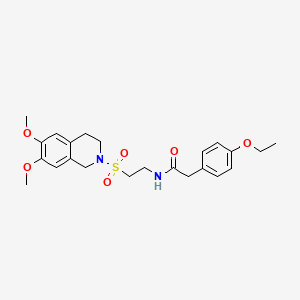
![2-[4-(2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}propanoyl)piperazin-1-yl]pyrimidine](/img/structure/B2588486.png)

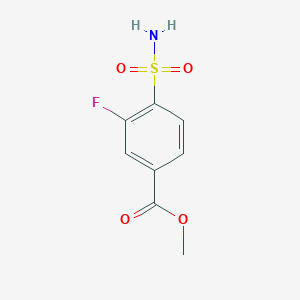

![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)
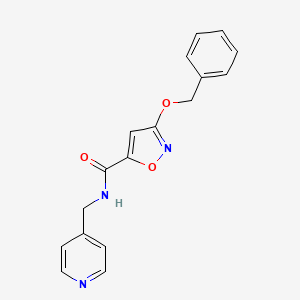
![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)
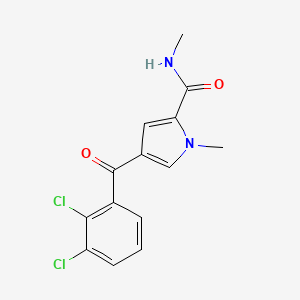
![5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2588503.png)

